2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a dimethylamino group, and three chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another compound with three chlorine atoms on a benzene ring, used as a herbicide.
Dimethylaminopropylamine: Contains the dimethylamino group and is used in the synthesis of surfactants.
Uniqueness
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylamino groups allows for diverse applications and interactions with biological targets.
Properties
Molecular Formula |
C11H15Cl3N2O2S |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
2,4,5-trichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C11H15Cl3N2O2S/c1-16(2)5-3-4-15-19(17,18)11-7-9(13)8(12)6-10(11)14/h6-7,15H,3-5H2,1-2H3 |
InChI Key |
GNTHFBFJOHZPEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.